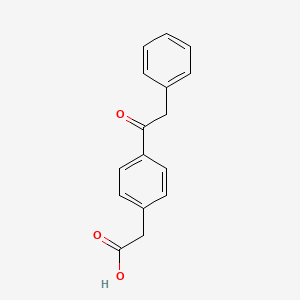

2-(4-(2-Phenylacetyl)phenyl)acetic acid

説明

2-(4-(2-Phenylacetyl)phenyl)acetic acid (CAS: 108837-08-7) is a substituted phenylacetic acid derivative characterized by a phenylacetyl group (-COCH₂C₆H₅) attached to the para position of a phenyl ring, which is further linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and aromatic hydrophobicity from the phenyl rings.

特性

分子式 |

C16H14O3 |

|---|---|

分子量 |

254.28 g/mol |

IUPAC名 |

2-[4-(2-phenylacetyl)phenyl]acetic acid |

InChI |

InChI=1S/C16H14O3/c17-15(10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)11-16(18)19/h1-9H,10-11H2,(H,18,19) |

InChIキー |

BLEHJQPOBNOPDH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Phenylacetyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the acetic acid group.

Another method involves the hydrolysis of benzyl cyanide to produce phenylacetic acid, which is then reacted with benzene in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of 2-(4-(2-Phenylacetyl)phenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

2-(4-(2-Phenylacetyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

2-(4-(2-Phenylacetyl)phenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 2-(4-(2-Phenylacetyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and other physiological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility: Compounds with carboxylic acid groups (e.g., 2-(4-(2-Phenylacetyl)phenyl)acetic acid) exhibit higher aqueous solubility compared to ester derivatives (e.g., 4-[(Phenylacetyl)amino]phenyl acetate) .

- Thermal Stability : Derivatives like 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid show high decomposition temperatures (>250°C), suggesting robustness in synthesis .

- Polarity : The presence of electron-withdrawing groups (e.g., sulfonamido in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid) increases acidity compared to electron-donating substituents (e.g., methoxy in 2-(4-Methoxy-2-methylphenyl)acetic acid) .

生物活性

2-(4-(2-Phenylacetyl)phenyl)acetic acid, a derivative of phenylacetic acid, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory and antibacterial properties, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of 2-(4-(2-Phenylacetyl)phenyl)acetic acid can be represented as follows:

This structure features a phenylacetyl group attached to a phenyl ring, contributing to its biological activity.

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds related to 2-(4-(2-Phenylacetyl)phenyl)acetic acid exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses. Studies have shown that they can effectively mitigate inflammation in various models, suggesting potential applications in treating inflammatory diseases.

2. Antibacterial Activity

The antibacterial properties of phenylacetic acid derivatives have been well-documented. For instance, 2-(4-(2-Phenylacetyl)phenyl)acetic acid demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria. A study reported an IC50 value of approximately 0.8038 mg/mL against Agrobacterium tumefaciens, indicating its potential as a biocontrol agent in agricultural applications . The mechanism involves disrupting cell membrane integrity and inhibiting protein synthesis, leading to bacterial cell death.

3. Antioxidant Effects

Antioxidant activity has also been observed with this compound, which can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Antibacterial | IC50 = 0.8038 mg/mL against A. tumefaciens | |

| Antioxidant | Free radical scavenging |

Case Study: Antibacterial Mechanism

A study conducted on the antibacterial effects of phenylacetic acid isolated from Bacillus megaterium L2 demonstrated its efficacy against A. tumefaciens. The results indicated that treatment with phenylacetic acid led to increased relative conductivity and leakage of cellular components, confirming the disruption of cell membrane integrity. Scanning electron microscopy revealed significant morphological changes in bacterial cells post-treatment, underscoring the compound's potential as an effective biocontrol agent in agriculture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。